molecular formula C3H7ClN4O B12361755 5-(Aminomethyl)-4,5-dihydro-1,2,4-triazol-3-one hydrochloride

5-(Aminomethyl)-4,5-dihydro-1,2,4-triazol-3-one hydrochloride

Cat. No.: B12361755
M. Wt: 150.57 g/mol
InChI Key: RCZSZXPIVSVYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of an aminomethyl precursor with a hydrazine derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.

Scientific Research Applications

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzeneboronic acid hydrochloride: This compound is used in similar applications, particularly in organic synthesis and as a reagent in chemical reactions.

    Aminomethyl propanol: Another compound with similar functional groups, used as a buffer and precursor in organic synthesis.

Uniqueness

3-(Aminomethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H7ClN4O

Molecular Weight

150.57 g/mol

IUPAC Name

3-(aminomethyl)-3,4-dihydro-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C3H6N4O.ClH/c4-1-2-5-3(8)7-6-2;/h2H,1,4H2,(H,5,8);1H

InChI Key

RCZSZXPIVSVYCP-UHFFFAOYSA-N

Canonical SMILES

C(C1NC(=O)N=N1)N.Cl

Origin of Product

United States

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